molecular formula C24H25OPS2 B12634617 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane CAS No. 919992-13-5

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane

Cat. No.: B12634617
CAS No.: 919992-13-5
M. Wt: 424.6 g/mol
InChI Key: DPOAEVPRYDEZHG-UHFFFAOYSA-N
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Description

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is a complex organophosphorus compound It features a phosphane group bonded to a phenoxyethyl moiety, which is further substituted with a 1,3-dithian-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane typically involves the reaction of 2-chloro-1,3-dithiane with substituted phenols under electrophilic aromatic substitution conditions . The phenoxyethyl moiety can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives and phosphane reagents . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require bases such as sodium hydride or potassium carbonate .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phenoxyethyl compounds .

Mechanism of Action

The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can act as a ligand, coordinating with metal centers in enzymes, thereby modulating their activity . The dithiane moiety can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is unique due to its combination of a phosphane group with a dithiane-substituted phenoxyethyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

919992-13-5

Molecular Formula

C24H25OPS2

Molecular Weight

424.6 g/mol

IUPAC Name

2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenylphosphane

InChI

InChI=1S/C24H25OPS2/c1-3-8-22(9-4-1)26(23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-27-18-7-19-28-24/h1-6,8-15,24H,7,16-19H2

InChI Key

DPOAEVPRYDEZHG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)OCCP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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